2-Azabicyclo[4.1.0]heptane-1-carboxylic acid
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Overview
Description
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H11NO2 This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Common Reagents and Conditions:
Oxidation: Radical initiators and mild conditions are typically used for the oxidation reactions.
Substitution: Palladium catalysts and cyclopentenes are commonly used in substitution reactions.
Major Products:
Oxidation: Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Oxygenated 2-azabicyclo[2.2.1]heptanes.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar and have been evaluated for their properties as saturated isosteres.
tert-Butyl 7-oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with similar structural features.
Uniqueness: 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure that includes a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
CTEJCUWWERYECB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)O |
Origin of Product |
United States |
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